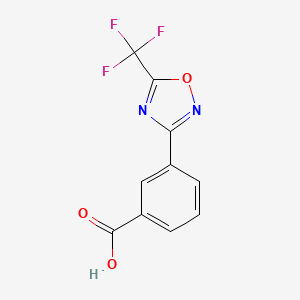

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Descripción general

Descripción

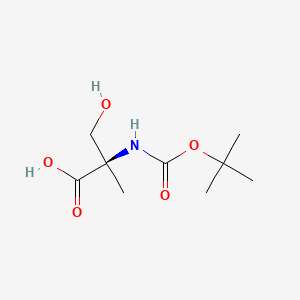

“3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid” is a chemical compound. It is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . The molecular formula of this compound is C8H5F3O2 .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . For a scalable trifluoromethylation methodology, trifluoroacetic acid and its anhydride represent an attractive solution in terms of cost and availability . Here we report a strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .

Molecular Structure Analysis

The molecular structure of “3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid” can be represented by the molecular formula C8H5F3O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The molecular weight of “3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid” is 208.11 g/mol . The compound has a XLogP3-AA value of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 . The exact mass and monoisotopic mass of the compound are 208.01474201 g/mol . The topological polar surface area is 37.3 Ų .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl and oxadiazole groups enhance lipophilicity and binding affinity, making it a valuable intermediate in drug development .

Influenza A Virus Inhibition

A notable application is its use as a capping agent for oligothiophene-based fusion inhibitors of the influenza A virus. It has shown to inhibit the membrane fusion between the virus and the host cell endosome with an efficacy of 0.22 µM .

Antibacterial Agents

Derivatives of this compound have been explored for their antibacterial activity. Research indicates potential effectiveness against Gram-positive bacteria, which is crucial in the fight against antibiotic resistance .

Anticancer Research

The benzoic acid moiety of this compound serves as a building block for anticancer drugs. Its structural features are conducive to the synthesis of compounds with potential anticancer properties .

Metabolite Identification

In vitro metabolism studies have identified this compound as a significant metabolite, possibly arising via oxidation. Understanding its role in metabolism can inform drug design and safety assessments .

Chemical Building Block

Due to its reactive carboxylic acid group, this compound can be easily attached to various molecular scaffolds, making it a versatile building block in organic synthesis .

Mecanismo De Acción

Target of Action

The primary targets of the compound 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid are currently unknown

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzoic acid derivatives are known to participate in a variety of biochemical processes, including enzymatic reactions and signal transduction pathways .

Pharmacokinetics

Its solubility in water and other solvents, as well as its molecular weight, suggest that it may have reasonable bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid . This suggests potential future directions for the use of this compound in the development of new pharmaceuticals.

Propiedades

IUPAC Name |

3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-2-1-3-6(4-5)8(16)17/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOAUVQUTVRHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648966 | |

| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | |

CAS RN |

1092400-82-2 | |

| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)